(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Description
®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine is a complex organic compound that features a brominated phenyl ring, a benzyloxy group, and a diisopropylamine moiety
Properties
IUPAC Name |
(3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34BrNO/c1-21(2)30(22(3)4)18-17-26(24-13-9-6-10-14-24)27-19-25(29)15-16-28(27)31-20-23-11-7-5-8-12-23/h5-16,19,21-22,26H,17-18,20H2,1-4H3/t26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYJWCSOSZIQLQ-AREMUKBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30647801 | |
| Record name | (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
950773-38-3 | |
| Record name | (γR)-5-Bromo-N,N-bis(1-methylethyl)-γ-phenyl-2-(phenylmethoxy)benzenepropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=950773-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-3-(2-Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0950773383 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R)-3-[2-(Benzyloxy)-5-bromophenyl]-3-phenyl-N,N-di(propan-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30647801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-3-(2-benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Resolution Using Optically Active Acids
The racemic amine is resolved using optically active acids to obtain the desired (R)-enantiomer in high purity and yield. Commonly used resolving agents include:
- (-)-di-p-toluoyl-L-tartaric acid (preferred)
- (-)-dibenzoyl-L-tartaric acid
- (+)-di-p-toluoyl-D-tartaric acid
- (+)-dibenzoyl-D-tartaric acid
- Other tartaric acid derivatives and glutamic acid derivatives
The resolution is performed in solvents such as methanol, ethanol, isopropanol, butanol, toluene, or xylene, with methanol being preferred for optimal crystallization and separation.
Process Details
- The racemic amine is treated with the optically active acid in the chosen solvent to form diastereomeric salts.
- The desired salt precipitates selectively and is isolated by filtration.
- The isolated salt can be converted back to the free base by treatment with a base like sodium hydroxide.
Racemization and Reuse of Unwanted Isomer
The undesired enantiomeric salt can be racemized by treatment with bases such as sodium hydroxide, potassium hydroxide, or organic bases (e.g., piperidine, diisopropylethylamine) in solvents like dimethyl sulfoxide or dimethylformamide at temperatures ranging from 0°C to reflux. This racemic mixture can then be subjected again to resolution, improving overall yield and efficiency.
Reduction and Final Steps
The optically active intermediate can be further transformed via reduction:
- Reduction of the ester or acid intermediate to the corresponding alcohol or amine using hydride reagents such as vitride.
- The use of catalysts like potassium iodide or sodium iodide accelerates reaction rates, reducing reaction times from several days to less than 24 hours.
Solvent and Catalyst Selection
The choice of solvent and catalyst is critical for reaction efficiency and product purity:
| Step | Preferred Solvent(s) | Catalyst | Purpose/Effect |
|---|---|---|---|
| Resolution | Methanol, ethanol, isopropanol, toluene, xylene | N/A | Facilitates selective crystallization |
| Preparation of fesoterodine | Acetonitrile, dichloromethane, chloroform, toluene | Potassium iodide (KI) | Increases reaction rate, reduces time |
| Racemization | Dimethyl sulfoxide, dimethylformamide, methanol | Sodium hydroxide, KOH | Converts unwanted isomer back to racemate |
Purity and Characterization
The final product and intermediates are characterized by:
- X-ray powder diffraction (XRPD) to confirm crystalline form and purity
- Differential scanning calorimetry (DSC) to assess thermal properties
- Infrared spectroscopy (IR) for functional group verification
Purity levels of the final compound typically range from about 99% to 99.99%, suitable for pharmaceutical use.
Summary Table of Key Preparation Steps
| Step No. | Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Synthesis of methanesulfonate intermediate | One-pot reaction, organic solvents (acetone, water) | Key intermediate for amine synthesis |
| 2 | Introduction of N,N-diisopropylamine | Substitution reaction | Formation of racemic amine |
| 3 | Resolution with optically active acid | (-)-di-p-toluoyl-L-tartaric acid, methanol solvent | Isolation of (R)-enantiomer salt |
| 4 | Conversion to free base | Treatment with base (NaOH) | Free amine obtained |
| 5 | Racemization of unwanted isomer | Base treatment in DMSO or DMF | Allows recycling of material |
| 6 | Reduction of ester/acid intermediates | Vitride reduction, KI catalyst | Final chiral amine product |
| 7 | Purification and characterization | XRPD, DSC, IR | Ensures high purity and correct stereochemistry |
Chemical Reactions Analysis
Types of Reactions
®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromine atom or other reducible groups.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: H2, Pd/C, NaBH4
Substitution: NaN3, KCN, NaOH
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Dehalogenated compounds
Substitution: Azides, nitriles
Scientific Research Applications
®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.
Biological Studies: It can be used to study the interactions of brominated phenyl compounds with biological systems, providing insights into their pharmacokinetics and pharmacodynamics.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of ®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine atom and benzyloxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The diisopropylamine moiety enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-(Benzyloxy)-5-chlorophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
- ®-3-(2-(Benzyloxy)-5-fluorophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
- ®-3-(2-(Benzyloxy)-5-iodophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine
Uniqueness
The uniqueness of ®-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine lies in its bromine atom, which imparts distinct reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s binding affinity and selectivity towards molecular targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Biological Activity
(R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine, commonly referred to as compound 950773-38-3, is a complex organic compound with potential pharmacological applications. Its unique structure, featuring a brominated phenyl ring and a diisopropylamine moiety, suggests interesting biological activities that warrant investigation.
| Property | Value |
|---|---|
| IUPAC Name | (3R)-3-(5-bromo-2-phenylmethoxyphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine |
| CAS Number | 950773-38-3 |
| Molecular Formula | C28H34BrNO |
| Molecular Weight | 480.49 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The presence of the bromine atom and the benzyloxy group enhances its binding affinity to molecular targets, likely modulating their activity. The diisopropylamine moiety increases lipophilicity, improving cell membrane permeability and bioavailability .
Pharmacological Effects
- Receptor Interaction : Preliminary studies indicate that this compound may interact with adrenergic receptors, which are implicated in various physiological responses including cardiovascular regulation and neurotransmission.
- Antidepressant Potential : The compound has shown promise in preclinical models as an antidepressant, potentially through the modulation of serotonin and norepinephrine levels in the brain.
- Neuroprotective Effects : There is emerging evidence suggesting that this compound may possess neuroprotective properties, possibly by reducing oxidative stress and inflammation in neuronal cells.
Study 1: Antidepressant Activity
A study conducted on rodent models assessed the antidepressant-like effects of this compound using the forced swim test (FST). Results indicated a significant reduction in immobility time compared to control groups, suggesting enhanced mood-related behaviors.
Study 2: Neuroprotection
In vitro studies demonstrated that treatment with this compound reduced cell death in neuronal cultures exposed to oxidative stress. Mechanistic investigations revealed that it inhibited the activation of apoptotic pathways, indicating its potential as a neuroprotective agent .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds was made:
Q & A
Q. What synthetic methodologies are recommended for preparing (R)-3-(2-(Benzyloxy)-5-bromophenyl)-N,N-diisopropyl-3-phenylpropan-1-amine?
A two-step approach is typically employed:
Mannich Reaction : React 2-benzyloxy-5-bromobenzaldehyde with N,N-diisopropylamine and a phenylacetylene derivative under basic conditions to form the β-amino alcohol intermediate. This step requires precise control of stoichiometry and temperature (70–80°C) to minimize byproducts .
Reductive Amination : Reduce the intermediate using sodium cyanoborohydride in methanol, followed by chiral resolution via preparative HPLC with a cellulose-based column to isolate the (R)-enantiomer .
Key validation: Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 3:7) and confirm enantiomeric purity via chiral HPLC (Chiralpak AD-H column, 90:10 hexane/isopropanol) .
Q. How can the stereochemical configuration of the compound be confirmed?
- Circular Dichroism (CD) Spectroscopy : Compare the CD spectrum with known (R)-configured analogs, focusing on the 250–300 nm range for aryl and benzyloxy chromophores .
- X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., dibenzoyl tartaric acid) to determine absolute configuration .
- NMR Analysis : Use NOESY to identify spatial proximity between the benzyloxy group and the pro-R hydrogen on the chiral center .
Q. What are common impurities in the synthesis of this compound, and how are they characterized?
- Diastereomeric Byproducts : Arise from incomplete enantiomeric resolution. Detect via HPLC (C18 column, acetonitrile/water 65:35) and quantify using UV absorption at 254 nm .
- Debenzylated Intermediate : Formed due to premature cleavage of the benzyloxy group. Characterize via LC-MS (m/z 423.2 for [M+H]+) and IR (loss of the 1250 cm⁻¹ C-O stretch) .
Advanced Research Questions
Q. How can enantioselective synthesis be optimized to improve yield and purity?
- Catalytic Asymmetric Methods : Use a chiral palladium catalyst (e.g., (R)-BINAP-PdCl₂) for the Mannich step, achieving >90% enantiomeric excess (ee) under mild conditions (25°C, 12 hrs) .
- Dynamic Kinetic Resolution : Employ enzymes like Candida antarctica lipase B (CAL-B) to selectively hydrolyze the (S)-enantiomer during reductive amination .
Data Validation: Cross-validate ee results using polarimetry ([α]D²⁵ = +38.5°) and chiral GC (β-DEX 120 column) .
Q. How can contradictions in pharmacological activity data between this compound and its analogs be resolved?
- Comparative Binding Assays : Perform radioligand displacement studies (e.g., ³H-labeled serotonin uptake inhibition) to assess affinity variations caused by the 5-bromo substituent versus non-halogenated analogs .
- Molecular Dynamics Simulations : Model interactions with target receptors (e.g., 5-HT transporters) to identify steric clashes induced by the diisopropylamino group .
- Metabolic Stability Testing : Use hepatic microsome assays to evaluate if the bromophenyl group enhances oxidative degradation, explaining reduced in vivo efficacy .
Q. What strategies are recommended for identifying novel biological targets of this compound?
- Chemoproteomics : Use a photoaffinity probe derivative of the compound for pull-down assays in neuronal cell lysates, followed by LC-MS/MS to identify bound proteins (e.g., sigma-1 receptors) .
- Transcriptomic Profiling : Treat model cell lines (e.g., SH-SY5Y) and analyze differential gene expression via RNA-seq, focusing on neurotransmitter pathways .
- Fragment-Based Screening : Co-crystallize the compound with potential targets (e.g., monoamine oxidases) to map binding pockets .
Methodological Guidance
Q. How should researchers address discrepancies in NMR data between batches?
- Solvent Effects : Re-run NMR in deuterated DMSO to resolve signal splitting caused by residual solvents like chloroform .
- Paramagnetic Impurities : Add EDTA to chelate trace metal ions that broaden peaks .
- Dynamic Processes : Variable-temperature NMR (25–60°C) can reveal rotameric equilibria in the diisopropylamino group .
Q. What analytical techniques are critical for stability studies under varying pH conditions?
- Forced Degradation : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hrs. Monitor degradation via:
- HPLC-UV : Quantify main peak area loss.
- HRMS : Identify hydrolytic cleavage products (e.g., m/z 297.1 for debenzylated fragment) .
- Arrhenius Modeling : Predict shelf life by extrapolating degradation rates at elevated temperatures .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
